molecular formula C21H17N5S2 B13356034 4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline

4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline

Cat. No.: B13356034
M. Wt: 403.5 g/mol
InChI Key: AANYZWJLPPTVHE-UHFFFAOYSA-N
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Description

Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that incorporates quinoline, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions One common approach starts with the preparation of the quinoline derivative, followed by the formation of the triazole and thiadiazole ringsThe reaction conditions often require the use of solvents like tetrahydrofuran and bases such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler sulfides or thiols.

Scientific Research Applications

Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The quinoline and triazole moieties can bind to enzymes or receptors, inhibiting their activity. The thiadiazole ring may also play a role in stabilizing these interactions. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H17N5S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H17N5S2/c1-14-11-17(16-9-5-6-10-18(16)22-14)20-25-26-19(23-24-21(26)28-20)13-27-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3

InChI Key

AANYZWJLPPTVHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5

Origin of Product

United States

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